molecular formula C15H15BrN2O2 B8321260 2-Amino-5-bromo-N-(2-methoxy-benzyl)-benzamide

2-Amino-5-bromo-N-(2-methoxy-benzyl)-benzamide

Cat. No. B8321260
M. Wt: 335.20 g/mol
InChI Key: GELVZNOPFYVZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07119120B2

Procedure details

Under a nitrogen atmosphere, 2-methoxy benzylamine (10 g, 73 mmol) was suspended in anhydrous toluene (30 ml). This suspension was cooled down in ice bath and (2 M) trimethyl aluminum solution in hexanes (36 ml, 72 mmol) was added slowly. The reaction mixture was stirred at room temperature for 1 hour after the completion of the addition. The resulting solution was then cooled in an ice bath and methyl-2-amino-5-bromobenzoate was added in small portions. The reaction was allowed to stir at room temperature overnight. This solution was poured into a pre-cooled solution 2N HCl (300 ml). The solid obtained was collected by filtration and triturated in methanol (50 ml). The solid was collected and dried under high vacuum oven at 65° C. overnight. Pure product was recovered (16 g). 1H NMR (DMSO) δ=3.8 (s, 3H), 4.35 (sd, 2H), 6.5 (2H), 6.6 (1H), 6.85 (1H), 6.9 (1H), 7.1–7.25 (3H), 7.7 (1H), 8.7 (br, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][NH2:6].C[Al](C)C.C[O:16][C:17](=O)[C:18]1[CH:23]=[C:22]([Br:24])[CH:21]=[CH:20][C:19]=1[NH2:25].Cl>C1(C)C=CC=CC=1>[NH2:25][C:19]1[CH:20]=[CH:21][C:22]([Br:24])=[CH:23][C:18]=1[C:17]([NH:6][CH2:5][C:4]1[CH:7]=[CH:8][CH:9]=[CH:10][C:3]=1[O:2][CH3:1])=[O:16]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=C(CN)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Al](C)C
Name
hexanes
Quantity
36 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)Br)N)=O
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This suspension was cooled down in ice bath
ADDITION
Type
ADDITION
Details
after the completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was then cooled in an ice bath
STIRRING
Type
STIRRING
Details
to stir at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
triturated in methanol (50 ml)
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
dried under high vacuum oven at 65° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Pure product was recovered (16 g)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=C(C(=O)NCC2=C(C=CC=C2)OC)C=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.